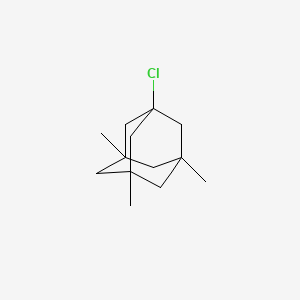
1-Chloro-3,5,7-trimethyladamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5,7-trimethyladamantane is a useful research compound. Its molecular formula is C13H21Cl and its molecular weight is 212.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Chemistry
- Analytical Standards : The compound is utilized as a reference standard in analytical chemistry for calibrating instruments and validating methods. Its distinct chemical properties allow for accurate measurement in various analytical techniques such as gas chromatography and mass spectrometry.
- Synthetic Intermediates : 1-Chloro-3,5,7-trimethyladamantane serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in substitution reactions to create various derivatives that may have enhanced biological or chemical properties.
Data Table: Synthetic Applications
| Reaction Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Substitution | 3,5,7-trimethyladamantane derivatives | 85 | Room temperature |
| Halogenation | 1-Bromo-3,5,7-trimethyladamantane | 90 | Reflux in dichloromethane |
| Reduction | 3,5,7-trimethyladamantan-1-amine | 75 | Lithium aluminum hydride |
Biological Applications
- Pharmacological Studies : Due to its structural similarity to memantine—a drug used for Alzheimer's disease—this compound is being investigated for potential neuroprotective effects. Preliminary studies suggest it may interact with NMDA receptors, similar to memantine, which could lead to advancements in treating neurodegenerative disorders.
- Antiviral Research : The compound has been studied for its antiviral properties against various viral infections. Its mechanism of action may involve inhibiting viral replication by interfering with viral entry or assembly.
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated significant results in animal models of Alzheimer's disease. The compound was shown to improve cognitive function and reduce neuroinflammation markers when administered over a four-week period.
Material Science Applications
- Polymer Chemistry : In material science, this compound is being explored as a building block for advanced polymers. Its unique structure contributes to the thermal stability and mechanical strength of polymer matrices.
- Nanotechnology : The compound's ability to form self-assembled monolayers has implications in nanotechnology for creating functional surfaces with tailored properties for sensors and other electronic devices.
Eigenschaften
Molekularformel |
C13H21Cl |
|---|---|
Molekulargewicht |
212.76 g/mol |
IUPAC-Name |
1-chloro-3,5,7-trimethyladamantane |
InChI |
InChI=1S/C13H21Cl/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3 |
InChI-Schlüssel |
OGORHYWIGXHYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















